molecular formula C8H13NO B1439660 6-Azaspiro[3.5]nonan-5-one CAS No. 1217862-77-5

6-Azaspiro[3.5]nonan-5-one

Cat. No.: B1439660
CAS No.: 1217862-77-5
M. Wt: 139.19 g/mol
InChI Key: DAQJFZXSHUKANE-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonan-5-one is a heterocyclic organic compound characterized by a spiro-fused azocane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.5]nonan-5-one typically involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc. This reagent reacts with N′-(arylmethylidene)benzohydrazides, resulting in the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions often include refluxing in a mixture of benzene-diethyl ether-HMPA (5:5:1) for 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.5]nonan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone® in formic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Azaspiro[3.5]nonan-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its analgesic activity and potential therapeutic applications.

    Industry: Utilized in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s spiro-fused structure allows it to bind efficiently to enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in cancer cell lines . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size.

    2-Oxa-7-azaspiro[3.5]nonane: A closely related compound with an additional oxygen atom in the ring.

Uniqueness

6-Azaspiro[35]nonan-5-one is unique due to its specific spiro-fused azocane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-azaspiro[3.5]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-8(3-1-4-8)5-2-6-9-7/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQJFZXSHUKANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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